molecular formula C23H30BNO4 B8199276 Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate

Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate

Cat. No.: B8199276
M. Wt: 395.3 g/mol
InChI Key: QLJVORFUYHLJNS-UHFFFAOYSA-N
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Description

Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate typically involves the reaction of benzyl methyl carbamate with a boronic ester. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced boron-containing compounds.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling. This interaction is crucial for its role in organic synthesis and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Bis(pinacolato)diboron
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate is unique due to its specific structure that combines a carbamate group with a boron-containing dioxaborolane ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

benzyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BNO4/c1-22(2)23(3,4)29-24(28-22)20-13-11-18(12-14-20)15-16-25(5)21(26)27-17-19-9-7-6-8-10-19/h6-14H,15-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJVORFUYHLJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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